The compound is derived from isoquinoline, a bicyclic structure that is part of the larger family of heterocyclic compounds. Sulfonyl chlorides are characterized by the presence of the sulfonyl group () attached to a chlorine atom. This specific compound can be synthesized through various methods involving isoquinoline derivatives and chlorosulfonic acid or other chlorinating agents.
The synthesis of 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride typically involves the following steps:
This method allows for high efficiency and reduced production costs, as it can be performed in a single reaction vessel (one-pot synthesis) .
The molecular structure of 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride can be described as follows:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm its structure, where characteristic peaks would indicate the presence of the chloro and sulfonyl groups .
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride participates in several chemical reactions:
These reactions highlight its utility in synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism of action for 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride primarily involves its reactivity as an electrophile:
This mechanism underpins its application in drug development, particularly in synthesizing bioactive compounds .
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride exhibits several notable physical and chemical properties:
The applications of 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride are diverse:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The systematic IUPAC name for this compound is 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride, reflecting its core structural components:
Synonyms observed in commercial and research contexts include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride |
Common Synonyms | 1-Chloro-5-sulfonylchloride isoquinoline hydrochloride; 5-(Chlorosulfonyl)-1-chloroisoquinoline hydrochloride |
CAS Registry Number | 105627-79-0 |
Other Registry Numbers | 141519-77-9 (free base variant) [6] |
The compound's molecular formula is C₉H₆Cl₂NO₂S·HCl, confirmed by multiple chemical databases [3] [6] [10]. Key structural characteristics include:
Canonical Representations:
ClC1=CN=C2C=CC(=CC2=C1)S(=O)(=O)Cl.Cl
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: